3,6-DICHLORO-N-(3-ISOXAZOLYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Overview
Description
3,6-DICHLORO-N-(3-ISOXAZOLYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with chlorine atoms and an isoxazole ring. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DICHLORO-N-(3-ISOXAZOLYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing compounds and aromatic precursors.
Chlorination: Introduction of chlorine atoms at specific positions on the benzothiophene ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Isoxazole Ring Formation: The isoxazole ring can be synthesized through cycloaddition reactions involving nitrile oxides and alkenes.
Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate compound with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,6-DICHLORO-N-(3-ISOXAZOLYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms on the benzothiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, or other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene ring.
Scientific Research Applications
3,6-DICHLORO-N-(3-ISOXAZOLYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 3,6-DICHLORO-N-(3-ISOXAZOLYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the isoxazole ring and chlorine atoms can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3,6-DICHLORO-N-(3-ISOXAZOLYL)-2-PYRIDINECARBOXAMIDE: Similar structure but with a pyridine ring instead of benzothiophene.
3,6-DICHLORO-N-(3-ISOXAZOLYL)-1-BENZOFURAN-2-CARBOXAMIDE: Similar structure but with a benzofuran ring instead of benzothiophene.
Uniqueness
3,6-DICHLORO-N-(3-ISOXAZOLYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE is unique due to the presence of the benzothiophene core, which imparts distinct chemical and physical properties compared to its analogs
Properties
IUPAC Name |
3,6-dichloro-N-(1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2O2S/c13-6-1-2-7-8(5-6)19-11(10(7)14)12(17)15-9-3-4-18-16-9/h1-5H,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZKUFJAHONKOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=C2Cl)C(=O)NC3=NOC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49826095 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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